Ethyl 7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a valuable target for medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with ethyl acetoacetate in the presence of a suitable catalyst . The reaction is carried out under reflux conditions in an organic solvent such as ethanol or acetic acid. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyrimidines with various functional groups.
Scientific Research Applications
Ethyl 7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Neuroprotection: Research has shown that triazolopyrimidine derivatives have neuroprotective and anti-neuroinflammatory properties.
Drug Development: The compound is used as a scaffold for designing new drugs targeting various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of ethyl 7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in inflammation and immune response . Additionally, the compound can modulate the activity of enzymes and receptors involved in cell signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Ethyl 7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives, such as:
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Known for its antimalarial activity.
7-Chloro-5-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine: Studied for its anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.
Biological Activity
Ethyl 7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a member of the triazolo-pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, its effects on various biological targets, and its potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring fused to a pyrimidine structure, characterized by an ethyl group at the 6-position and a phenyl group at the 2-position. Its molecular formula is C13H14N4O2 with a molecular weight of approximately 262.28 g/mol.
This compound exhibits its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical signaling pathways. For instance, it targets tyrosyl DNA phosphodiesterase 2 (TDP2) and lysine-specific histone demethylase 1 (LSD1), which are associated with DNA repair and gene expression regulation .
- Cell Cycle Regulation : Research indicates that this compound can induce cell cycle arrest in cancer cells, particularly at the G2/M phase. This effect is linked to its ability to disrupt normal cell signaling pathways .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives:
- Cell Line Studies : In vitro studies demonstrated that this compound exhibited significant antiproliferative activity against various cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). For example, one derivative showed an IC50 value of 9.47 µM against MGC-803 cells .
- Mechanism of Action in Cancer : The compound's ability to inhibit the ERK signaling pathway was noted as a crucial factor in its anticancer activity. This inhibition leads to reduced phosphorylation of key proteins involved in cell proliferation and survival .
Other Biological Activities
The compound also exhibits:
- Antibacterial and Antiviral Activities : Triazolo-pyrimidines have shown potential in inhibiting bacterial growth and viral replication through various mechanisms that disrupt microbial metabolism .
Data Summary Table
Activity Type | Target Cell Lines | IC50 Values (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | MGC-803 | 9.47 | ERK pathway inhibition |
HCT-116 | 9.58 | Cell cycle arrest | |
MCF-7 | 13.1 | Apoptosis induction | |
Antibacterial | Various Bacteria | Not specified | Disruption of microbial metabolism |
Antiviral | HIV | Not specified | Inhibition of viral replication |
Case Study 1: Antiproliferative Effects
A study investigated the antiproliferative effects of various triazolo-pyrimidine derivatives on human cancer cell lines. The most active derivative showed significant inhibition of cell growth and induced apoptosis through the activation of caspase pathways .
Case Study 2: Mechanistic Insights
Another research focused on elucidating the mechanism by which triazolo-pyrimidines induce apoptosis in cancer cells. It was found that these compounds activate stress response pathways leading to mitochondrial dysfunction and subsequent cell death .
Properties
Molecular Formula |
C15H14N4O2 |
---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
ethyl 7-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H14N4O2/c1-3-21-14(20)12-9-16-15-17-13(18-19(15)10(12)2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
InChI Key |
IHTDWNHUWCRSNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)C3=CC=CC=C3)N=C1)C |
Origin of Product |
United States |
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